TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE
Description
N-Boc-Piperazine-2-(S)-carboxamide, also known as (S)-4-N-Boc-piperazine-2-carboxylic acid, is a chemical compound with the molecular formula C10H18N2O4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Properties
IUPAC Name |
tert-butyl N-[(2S)-piperazine-2-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-8(14)7-6-11-4-5-12-7/h7,11-12H,4-6H2,1-3H3,(H,13,14,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRZSGCIHCEJKH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1CNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=O)[C@@H]1CNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Piperazine-2-(S)-carboxamide typically involves multiple steps. One common method starts with diethanolamine as the starting material. The synthesis proceeds through three main steps: chlorination, Boc protection, and aminolysis cyclization . The reaction conditions are generally mild, and the process yields a high-purity product suitable for industrial production.
Industrial Production Methods
Industrial production of N-Boc-Piperazine-2-(S)-carboxamide follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and aims to achieve high yield and purity while minimizing costs. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Piperazine-2-(S)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Example Synthesis
A notable method for synthesizing this compound involves nucleophilic displacement reactions, where tert-butyl bromoacetate reacts with piperazine under basic conditions, yielding high purity products .
Scientific Research Applications
Tert-butyl N-[(2S)-piperazine-2-carbonyl]carbamate is primarily utilized in the pharmaceutical industry for the following applications:
Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various bioactive compounds, including anticoagulants like Edoxaban. Edoxaban is a direct thrombin inhibitor used in the treatment of thromboembolic disorders . The synthesis pathway often involves multiple steps where this compound is transformed into more complex structures through further functionalization.
Radiopharmaceuticals
Functionalized piperazine derivatives, including this compound, have been explored as precursors in radiopharmaceutical research. These compounds can be modified to create spiro-compounds that are used in imaging techniques .
Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications to the piperazine ring can enhance these activities, making them potential candidates for drug development .
Case Study 1: Synthesis of Edoxaban
In a study published on the synthesis of Edoxaban, this compound was identified as a key intermediate. The researchers optimized reaction conditions to achieve high yields and purity, demonstrating its importance in the pharmaceutical synthesis pipeline .
Case Study 2: Radiopharmaceutical Development
A study focused on developing new radiopharmaceuticals utilized functionalized piperazines derived from this compound. The resulting compounds showed promising results in preclinical trials for imaging applications .
Mechanism of Action
The mechanism of action of N-Boc-Piperazine-2-(S)-carboxamide involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites within the molecule. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
®-4-N-Boc-piperazine-2-carboxylic acid: A stereoisomer of the compound with similar properties but different spatial arrangement.
1-N-Boc-4-N-Boc-Piperazine-2-carboxylic acid: A compound with two Boc groups, offering different reactivity and protection capabilities.
Uniqueness
N-Boc-Piperazine-2-(S)-carboxamide is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of complex molecules with high precision. The compound’s versatility and stability make it a valuable tool in various fields of research and industry .
Biological Activity
TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its role in pharmacological applications.
- Molecular Formula : C16H32N4O3
- Molecular Weight : 328.457 g/mol
- IUPAC Name : tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
- CAS Number : 1174064-68-6
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperazine Derivatives : Starting from piperazine, various carbonyl-containing compounds are introduced.
- Carbamate Formation : The reaction with tert-butyl isocyanate leads to the formation of the carbamate structure.
- Purification : The final compound is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against multidrug-resistant strains of bacteria by inhibiting efflux pumps such as AcrAB-TolC in Escherichia coli .
Inhibition of Kinases
Studies have demonstrated that the compound can interact with various kinases, including CDK4/6, showcasing its potential as an anticancer agent. The interaction involves binding to the hinge region of the kinase, which is crucial for its activity .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems. Its piperazine moiety may confer activity at serotonin and dopamine receptors, making it a candidate for further exploration in neuropharmacology .
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable properties such as moderate solubility and permeability, which are critical for oral bioavailability.
Q & A
Q. What are the established synthetic routes for TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves coupling a piperazine-2-carbonyl derivative with tert-butyl carbamate. A common route includes:
Reacting (2S)-piperazine-2-carboxylic acid with a carbonyl chloride (e.g., 5-chloropyrazine-2-carbonyl chloride) in the presence of a base (e.g., triethylamine) to form the amide bond.
Introducing the tert-butyl carbamate group via tert-butyl chloroformate under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Critical Parameters:
Q. How is the stereochemical configuration at the (2S) position confirmed experimentally?
Methodological Answer: The stereochemistry is validated using:
X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) generate electron density maps to confirm spatial arrangement .
Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns) with UV detection to verify enantiopurity .
Optical Rotation : Comparison of measured optical rotation with literature values for (S)-configured analogs .
Advanced Questions
Q. How can conflicting NMR data during characterization be resolved, particularly for overlapping proton signals in the piperazine ring?
Methodological Answer: Conflicts arise due to dynamic puckering of the piperazine ring or solvent effects. Resolution strategies include:
2D NMR Techniques :
- COSY : Identifies scalar-coupled protons to assign adjacent ring positions.
- HSQC : Correlates carbon and proton shifts to resolve overlapping signals.
Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow ring inversion, simplifying splitting patterns .
Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
Q. What strategies optimize yield in multi-step syntheses involving moisture-sensitive intermediates like tert-butyl carbamates?
Methodological Answer: Key optimizations include:
Protecting Group Chemistry : Use of temporary protecting groups (e.g., Boc for amines) to stabilize intermediates during coupling steps .
Solvent Selection : Anhydrous DCM or THF with molecular sieves to scavenge trace water.
Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
Workup Protocols : Rapid extraction and low-temperature crystallization to minimize decomposition .
Q. How can structural contradictions between crystallographic data and computational models be addressed?
Methodological Answer: Discrepancies may arise from crystal packing effects vs. gas-phase simulations. Mitigation involves:
High-Resolution Crystallography : SHELX-refined structures (resolution <1.0 Å) reduce positional uncertainty .
Periodic DFT Calculations : Models incorporating crystal lattice parameters improve agreement with experimental data .
Torsional Angle Analysis : Compare computed and observed dihedral angles to identify conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
